molecular formula C22H18N2O6 B5460412 2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile

Cat. No.: B5460412
M. Wt: 406.4 g/mol
InChI Key: OOVDJHBPZRIUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile is a complex organic compound belonging to the class of heterocyclic compounds known as chromenes. Chromenes are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This reaction can be carried out under various conditions, including solvent-free conditions or using green chemistry approaches such as mechanochemical synthesis .

Industrial Production Methods

Industrial production of this compound may involve scaling up the multicomponent reaction process. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as ammonium acetate or other organocatalysts can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, each with potential biological activities .

Scientific Research Applications

    Chemistry: Used as a key intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-3-cyano-4-aryl-4H-chromenes

Uniqueness

What sets 2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-5-hydroxy-10-methyl-8-oxo-4H-pyrano[2,3-h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-10-6-17(26)29-16-8-14(25)20-19(12-7-11(27-2)4-5-15(12)28-3)13(9-23)22(24)30-21(20)18(10)16/h4-8,19,25H,24H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVDJHBPZRIUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C3=C(C(C(=C(O3)N)C#N)C4=C(C=CC(=C4)OC)OC)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.